molecular formula C11H14N2S2 B12220876 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine

1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine

Cat. No.: B12220876
M. Wt: 238.4 g/mol
InChI Key: SODBMUXNXHHPIC-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine is an organic compound that features a benzothiazole ring, a methylsulfanyl group, and an amine group. Compounds containing benzothiazole rings are known for their diverse biological activities and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine typically involves the following steps:

    Formation of Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Attachment of Propan-1-amine: The final step involves the attachment of the propan-1-amine moiety, which can be done through various coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced under specific conditions.

    Substitution: The amine group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiazole derivatives.

    Substitution: Amides or other substituted products.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The benzothiazole ring is known to interact with various biological targets, contributing to its activity.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-2-amine: Similar structure but with a different position of the amine group.

    1-(1,3-Benzothiazol-2-yl)-3-(ethylsulfanyl)propan-1-amine: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

1-(1,3-Benzothiazol-2-yl)-3-(methylsulfanyl)propan-1-amine is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the benzothiazole ring and the methylsulfanyl group can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C11H14N2S2

Molecular Weight

238.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-3-methylsulfanylpropan-1-amine

InChI

InChI=1S/C11H14N2S2/c1-14-7-6-8(12)11-13-9-4-2-3-5-10(9)15-11/h2-5,8H,6-7,12H2,1H3

InChI Key

SODBMUXNXHHPIC-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C1=NC2=CC=CC=C2S1)N

Origin of Product

United States

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